molecular formula C12H15NO B6352886 (3-tert-Butylphenoxy)acetonitrile CAS No. 1097822-75-7

(3-tert-Butylphenoxy)acetonitrile

Cat. No.: B6352886
CAS No.: 1097822-75-7
M. Wt: 189.25 g/mol
InChI Key: QOHZSIALWYWCAE-UHFFFAOYSA-N
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Description

(3-tert-Butylphenoxy)acetonitrile is a synthetic organic compound with the molecular formula C12H15NO It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetonitrile group

Mechanism of Action

Target of Action

It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.

Mode of Action

The mode of action of this compound involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that this compound may undergo similar reactions.

Biochemical Pathways

Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .

Pharmacokinetics

The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.

Result of Action

For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-Butylphenoxy)acetonitrile typically involves the reaction of 3-tert-butylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3-tert-Butylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3-tert-Butylphenoxy)acetonitrile has found applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Phenoxyacetonitrile: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    tert-Butylphenol: Lacks the acetonitrile group, limiting its applications compared to (3-tert-Butylphenoxy)acetonitrile.

    Benzonitrile: Lacks both the tert-butyl and phenoxy groups, making it less versatile.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and phenoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHZSIALWYWCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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